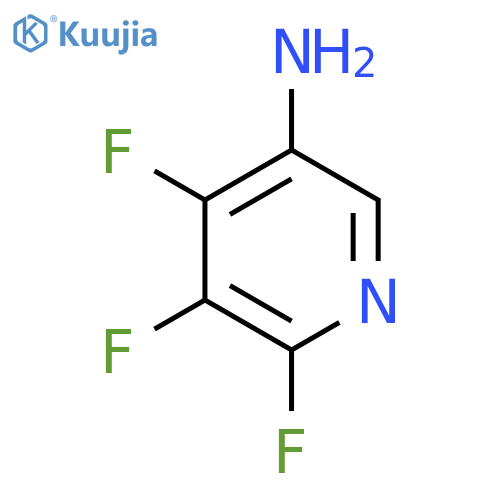

Cas no 1806983-50-5 (5-Amino-2,3,4-trifluoropyridine)

1806983-50-5 structure

商品名:5-Amino-2,3,4-trifluoropyridine

CAS番号:1806983-50-5

MF:C5H3F3N2

メガワット:148.085931062698

CID:4900937

5-Amino-2,3,4-trifluoropyridine 化学的及び物理的性質

名前と識別子

-

- 5-Amino-2,3,4-trifluoropyridine

-

- インチ: 1S/C5H3F3N2/c6-3-2(9)1-10-5(8)4(3)7/h1H,9H2

- InChIKey: JFAAPFVXCZTHPX-UHFFFAOYSA-N

- ほほえんだ: FC1C(=C(N=CC=1N)F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 38.9

5-Amino-2,3,4-trifluoropyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029012879-1g |

5-Amino-2,3,4-trifluoropyridine |

1806983-50-5 | 95% | 1g |

$2,750.25 | 2022-03-31 | |

| Alichem | A029012879-250mg |

5-Amino-2,3,4-trifluoropyridine |

1806983-50-5 | 95% | 250mg |

$1,068.20 | 2022-03-31 |

5-Amino-2,3,4-trifluoropyridine 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

1806983-50-5 (5-Amino-2,3,4-trifluoropyridine) 関連製品

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 249916-07-2(Borreriagenin)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2230780-65-9(IL-17A antagonist 3)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量